6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile is a chemical compound that features a boron-containing dioxaborolane ring attached to an isoquinoline core with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile typically involves the borylation of isoquinoline derivatives. One common method includes the use of a palladium-catalyzed borylation reaction where the isoquinoline derivative is reacted with bis(pinacolato)diboron under specific conditions to introduce the dioxaborolane group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to amines.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron atoms.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable covalent bonds with other molecules, facilitating cross-coupling reactions. The nitrile group can also undergo transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different substituents.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A related compound with a pyridine ring.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile is unique due to the presence of both the isoquinoline and carbonitrile groups, which provide additional sites for chemical modification and potential biological activity .
Properties
Molecular Formula |
C16H17BN2O2 |
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Molecular Weight |
280.1 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)13-6-5-11-10-19-14(9-18)8-12(11)7-13/h5-8,10H,1-4H3 |
InChI Key |
HHSHOAOYRRJJDI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)C#N |
Origin of Product |
United States |
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